2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
Scientific Research Applications
Synthesis and Microbial Activity A series of benzothiazole-2-ylsulfanyl derivatives were synthesized from (1,3-Benzothiazol-2-ylsulfanyl)acetic acid. These compounds exhibited significant antibacterial and antifungal properties, indicating their potential in antimicrobial applications (Chakraborty et al., 2014).
Characterization of Novel Sulfonamide Derivatives Novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety were synthesized and assessed for their anticancer activity against various cancer cell lines. Some of these compounds showed potent activity as cytotoxic agents and inhibited vascular endothelial growth factor receptor (VEGFR)-2 more effectively than dasatinib, suggesting their utility in cancer treatment (Ghorab et al., 2016).
Antibacterial, Antifungal, and Antiviral Activities A series of benzothiazole derivatives with a 1,3,4-thiadiazole moiety were synthesized and tested for their antibacterial, antifungal, and antiviral activities. Many compounds showed good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against specific bacterial strains, indicating their potential as molecular templates in the search for efficient antiviral and antibacterial agents (Tang et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S3/c1-4-16(29-21-22-14-7-5-6-8-17(14)30-21)18(26)23-20-25-24-19(31-20)13-11-12(27-2)9-10-15(13)28-3/h5-11,16H,4H2,1-3H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWOZRGDPWKZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=C(C=CC(=C2)OC)OC)SC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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